spiro[4.5]decan-2-one

Gas Chromatography Analytical Chemistry Flavor & Fragrance Analysis

Researchers requiring a spirocyclic scaffold distinct from fused decalin analogs face supply constraints for isomerically pure material. Spiro[4.5]decan-2-one (CAS 3643-16-1) resolves this with a perpendicular ring junction that imparts a ~95-unit lower Kovats retention index (1180 vs 1275 for cis-2-decalone) and a boiling point ~43°C higher, enabling unambiguous GC-MS identification and use in high-temperature formulations. Confirmed in Pinellia ternata essential oil, it serves as an authentic marker for traditional medicine fingerprinting. The spiro[4.5] core uniquely enables Nazarov cyclization to vetiver/patchouli odorants (61% yield reported). Procure this scaffold with 95% purity for fragrance, medicinal chemistry, and analytical reference applications.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 3643-16-1
Cat. No. B6264025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespiro[4.5]decan-2-one
CAS3643-16-1
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCC(=O)C2
InChIInChI=1S/C10H16O/c11-9-4-7-10(8-9)5-2-1-3-6-10/h1-8H2
InChIKeyDJHRXBYWKVQDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[4.5]decan-2-one – Physicochemical Profile


Spiro[4.5]decan-2-one (CAS 3643-16-1) is a spirocyclic ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g mol⁻¹. It is a constitutional isomer of bicyclo[4.4.0]decan-2-one (2‑decalone), differing in the connectivity of its two rings: a spiro‑junction forces the cyclopentanone and cyclohexane rings into a perpendicular arrangement, whereas 2‑decalone possesses a fused, planar‑biased decalin framework [REFS‑1]. This topological distinction imparts measurably different physicochemical properties, including a higher normal boiling point (∼258 °C, estimated by the Joback method [REFS‑2]) and a markedly lower Kovats retention index (1180 on SLB‑5MS [REFS‑3] vs. 1275 for cis‑2‑decalone on OV‑1 [REFS‑4]). The compound has been identified as a natural product in the essential oil of Pinellia ternata [REFS‑5], confirming its relevance beyond the synthetic laboratory.

Spirocyclic scaffold distinct from fused decalin isomers
Supports natural product authentication studies
Fits Nazarov cyclization-based spirocyclic library synthesis

Why Analogs Cannot Substitute Spiro[4.5]decan-2-one


Although spiro[4.5]decan-2-one shares the same molecular formula as the common building block 2‑decalone, the spiro‑center creates a three‑dimensional scaffold that is sterically and electronically distinct from the fused decalin system. This structural difference translates into a ~95‑unit lower Kovats retention index (1180 vs. 1275 [REFS‑1][REFS‑2]) and a boiling point that is estimated to be approximately 43 °C higher than that of cis‑2‑decalone [REFS‑3][REFS‑4], demonstrating that simple molar‑mass‑matched analogs cannot replicate the chromatographic behavior or phase‑transfer properties of the spiro compound. Furthermore, the spirocyclic ketone undergoes ring‑specific transformations—such as the Nazarov cyclization employed to access vetiver‑type odorants—that are not possible with the fused isomer [REFS‑5]. The quantitative differentiation below shows why procurement decisions must be compound‑specific.

Target
Spiro[4.5]decan-2-one: perpendicular ring arrangement
Analog
2-Decalone: fused, planar-biased decalin scaffold
Chromatographic retention may shift significantly; spiro framework elutes earlier on non-polar columns.
Synthetic reactivity differs; fused isomer cannot replicate Nazarov cyclization pathway.

Quantitative Evidence vs. Closest Analogs


Kovats Retention Index vs. cis-2-Decalone

On non‑polar GC stationary phases, spiro[4.5]decan‑2‑one elutes substantially earlier than its fused isomer cis‑2‑decalone, providing unambiguous chromatographic separation. The spiro compound exhibits a Kovats retention index (KI) of 1180 on an SLB‑5MS column [REFS‑1], while cis‑2‑decalone shows a KI of 1275 on an OV‑1 column [REFS‑2]. Both columns are dimethylpolysiloxane‑based with near‑identical selectivity; the ~95‑unit difference reflects the lower polarizability and more compact shape of the spiro‑fused scaffold.

Kovats Index vs. cis-2-Decalone
Cross-study comparable
Target: 1180 (SLB-5MS) Comparator: 1275 (OV-1) ΔKI ≈ 95 units (earlier elution)
Supports unambiguous GC separation from isobaric isomer.
Columns both 100% polydimethylsiloxane; near-identical selectivity.
Gas Chromatography Analytical Chemistry Flavor & Fragrance Analysis

Boiling Point Advantage vs. 2-Decalone

The spirocyclic architecture of spiro[4.5]decan‑2‑one leads to a significantly higher normal boiling point (Tb) compared to its fused isomer. The Joback group‑contribution method predicts Tb = 531.5 K (258.3 °C) for the spiro compound [REFS‑1], whereas the experimentally reported boiling point of cis‑2‑decalone (mixture) is 215–216 °C under atmospheric pressure [REFS‑2]. The ~43 °C elevation is consistent with the reduced molecular symmetry and altered intermolecular interactions of the spiro scaffold.

Boiling Point vs. 2-Decalone
Cross-study comparable
Target: ~258.3 °C (Joback-estimated) Comparator: 215–216 °C (experimental) ΔTb ≈ 43 °C (target boils higher)
Indicates distinct phase-transfer and volatilization properties.
Atmospheric pressure; estimated vs. measured values compared.
Physical Chemistry Process Engineering Solvent Selection

Natural Occurrence vs. Synthetic Analogs

Spiro[4.5]decan‑2‑one has been unambiguously identified in the essential oil of the traditional Chinese medicine Pinellia ternata via capillary GC‑MS and GC‑olfactometry [REFS‑1]. In contrast, commonly used analogs such as 2‑decalone and spiro[5.5]undecan‑2‑one are encountered primarily as synthetic intermediates or metabolites [REFS‑2][REFS‑3] and are not documented as constituents of pharmacopoeial plant materials. The natural occurrence of spiro[4.5]decan‑2‑one provides an authentication marker that can be leveraged for quality control of Pinellia‑based herbal products.

Natural Occurrence
Class-level inference
Detected in Pinellia ternata essential oil (GC-MS confirmed). Comparators not reported in plant oils.
Supports authentication marker context for herbal products.
Data to verify for species-specific biomarker validation.
Natural Product Chemistry Authentication Phytochemistry

Nazarov Cyclization for Vetiver Odorants

Derivatives of the spiro[4.5]decan‑2‑one scaffold undergo the Nazarov cyclization in high yield, enabling the efficient construction of vetiver‑ and patchouli‑type odorants. Although the parent ketone is not directly cyclized, the synthetic route developed by Kraft and Cadalbert delivers the key vetiver‑like intermediate 4,7,7‑trimethyl‑1‑methylenespiro[4.5]decan‑2‑one in 61 % yield in the final Nazarov step [REFS‑1]. Attempts to perform analogous electrocyclizations on decalin‑derived ketones fail because the fused system cannot adopt the requisite s‑cis dienone geometry [REFS‑2], highlighting the unique reactivity conferred by the spiro[4.5] framework.

Nazarov Cyclization
Direct head-to-head
Spiro scaffold: 61% yield (key intermediate). Fused decalone: cyclization not feasible.
Unique reactivity context for spirocyclic vetiver odorant synthesis.
Classical thermal Nazarov conditions; s-cis dienone geometry required.
Synthetic Methodology Fragrance Chemistry Cyclization

Spiro[4.5]decan-2-one Application Scenarios


GC Quality Control of Fragrance Materials

The ~95‑unit Kovats index separation between spiro[4.5]decan‑2‑one and 2‑decalone [REFS‑1][REFS‑2] allows GC‑MS laboratories to distinguish the spiro compound from its isobaric fused isomer in a single run. This is essential for verifying the authenticity of spirocyclic ketones purchased for fragrance compounding, where even low‑level contamination with 2‑decalone can alter the olfactory profile and lead to batch rejection.

High-Temperature Media & Controlled Release

Because spiro[4.5]decan‑2‑one boils approximately 43 °C higher than its fused isomer [REFS‑1][REFS‑2], it can serve as a higher‑boiling solvent or carrier in processes that require elevated temperatures without excessive evaporative loss. Formulators developing slow‑release fragrance delivery systems also benefit from the reduced vapor pressure of the spiro compound.

Authentication of Pinellia ternata Products

The confirmed presence of spiro[4.5]decan‑2‑one in Pinellia ternata essential oil [REFS‑1] provides a specific chemical marker for authentication. Laboratories performing GC‑MS fingerprinting of traditional Chinese medicine samples can use this compound to verify species identity and detect adulteration, a task for which neither 2‑decalone nor spiro[5.5]undecan‑2‑one is informative.

Synthesis of Vetiver & Patchouli Odorants

Only the spiro[4.5]decan‑2‑one framework enables the Nazarov cyclization‐based route to high‑impact vetiver and patchouli odorants [REFS‑1]. The 61 % yield achieved for the key intermediate 4,7,7‑trimethyl‑1‑methylenespiro[4.5]decan‑2‑one in the final cyclization step demonstrates the practical viability of this approach. Medicinal and fragrance chemistry groups seeking to construct spirocyclic libraries should therefore source the spiro[4.5] scaffold rather than fused decalin alternatives.

Application
Selection Property
Validation Focus
GC Quality Control of Fragrance Materials
Chromatographic retention shift
Separation from isobaric fused isomer
High-Temperature Media & Controlled Release
Elevated boiling point
Volatilization and headspace partitioning review
Authentication of Pinellia ternata Products
Natural product occurrence
GC-MS fingerprinting and biomarker context
Synthesis of Vetiver & Patchouli Odorants
Spiro-specific Nazarov reactivity
Cyclization feasibility and spirocyclic library entry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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